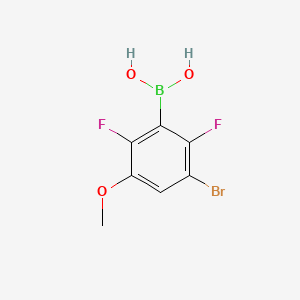
5-Bromo-2-cyclopropoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyclopropoxybenzonitrile: is an organic compound with the molecular formula C10H8BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a cyclopropoxy group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropoxybenzonitrile typically involves the bromination of 2-cyclopropoxybenzonitrile. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the 5-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient brominating agents and catalysts to enhance the yield and selectivity of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-cyclopropoxybenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzonitriles
- Biphenyl derivatives
- Amines and other reduced products
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-cyclopropoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: Research into the potential therapeutic applications of this compound includes its use in the design of new drugs for the treatment of diseases such as cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyclopropoxybenzonitrile depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The bromine and nitrile groups can form interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may also contribute to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Bromo-2-chlorobenzonitrile: Contains a chlorine atom instead of a cyclopropoxy group.
2-Cyclopropoxybenzonitrile: Lacks the bromine substitution at the 5-position.
Uniqueness: 5-Bromo-2-cyclopropoxybenzonitrile is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
5-bromo-2-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-5,9H,2-3H2 |
Clé InChI |
CPKBWBVVMPBEKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
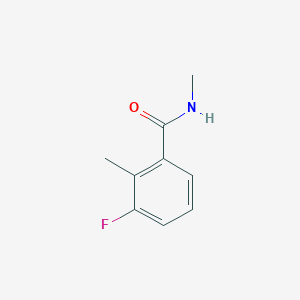
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
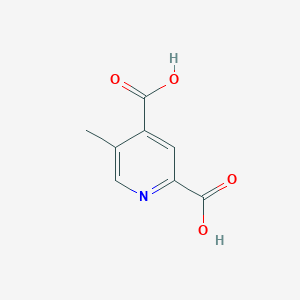
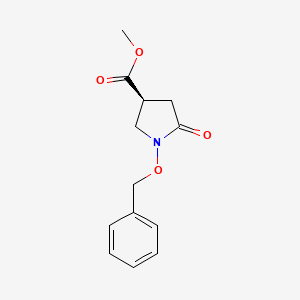

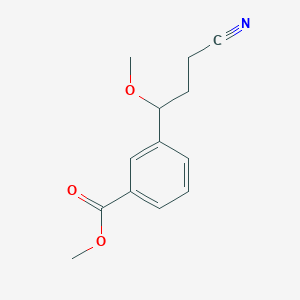
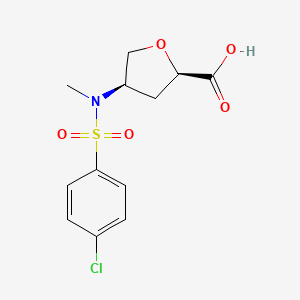
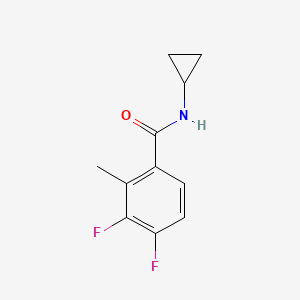
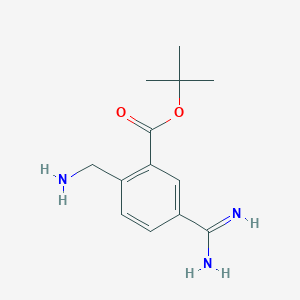

![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
